molecular formula C26H24N2O3 B4914387 N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4914387
M. Wt: 412.5 g/mol
InChI Key: JRAWJCRTTSAXMJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a quinoline derivative Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles, along with appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, including antimalarial, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial and antimicrobial activities.

    2,4-dimethoxyphenyl derivatives: Compounds containing the 2,4-dimethoxyphenyl group, which may exhibit similar biological activities.

    4-methylphenyl derivatives: Compounds containing the 4-methylphenyl group, which may also have similar properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-16-9-11-18(12-10-16)25-17(2)24(20-7-5-6-8-21(20)27-25)26(29)28-22-14-13-19(30-3)15-23(22)31-4/h5-15H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAWJCRTTSAXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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